4-Chloronaphthalimide

Description

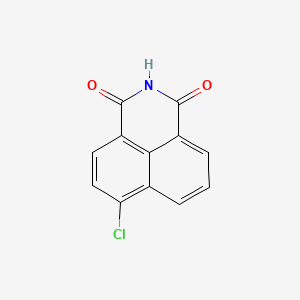

4-Chloronaphthalimide is a chlorinated derivative of naphthalimide, characterized by a chlorine substituent at the 4-position of the aromatic ring. Chlorinated phthalimides are typically utilized in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing chlorine substituent, which enhances stability and influences reactivity in substitution or coupling reactions.

Properties

CAS No. |

39061-32-0 |

|---|---|

Molecular Formula |

C12H6ClNO2 |

Molecular Weight |

231.63 g/mol |

IUPAC Name |

6-chlorobenzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C12H6ClNO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,(H,14,15,16) |

InChI Key |

PFNUDUPCMCKPRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound* | Not provided | C₁₂H₆ClNO₂ | ~235.6 | Chlorine at 4-position | Organic synthesis, materials |

| 4-Amino-N-Methylphthalimide | 2307-00-8 | C₉H₈N₂O₂ | 176.17 | Amino, methyl | Pharmaceuticals, dyes |

| N-Chloromethyl-4-nitrophthalimide | 54455-34-4 | C₉H₅ClN₂O₄ | 240.60 | Chloromethyl, nitro | HPLC labeling, intermediates |

| 4-Chlorophthalic Anhydride | 118-45-6 | C₈H₃ClO₃ | 182.56 | Chlorine, anhydride | Polymer synthesis |

*Estimated based on naphthalimide backbone and chlorine substitution.

Key Observations:

Substituent Effects: The chlorine atom in this compound imparts electron-withdrawing effects, enhancing electrophilic substitution resistance compared to 4-Amino-N-Methylphthalimide, where the amino group is electron-donating . N-Chloromethyl-4-nitrophthalimide exhibits higher molecular weight (240.60 g/mol) due to nitro and chloromethyl groups, which increase reactivity in labeling applications .

4-Chlorophthalic Anhydride is produced through direct chlorination of phthalic anhydride, suggesting analogous routes for this compound .

Reactivity and Stability

- Electrophilic Reactivity: The chlorine substituent in this compound reduces ring electron density, making it less reactive toward electrophilic attack compared to non-chlorinated analogs.

- Thermal Stability: Chlorinated phthalimides generally exhibit higher thermal stability than amino-substituted variants due to stronger C-Cl bonds versus C-N bonds .

Analytical Challenges

Chemical analysis of chlorinated phthalimides faces challenges such as extraction inefficiencies and ambiguous results due to matrix interactions . Advanced methods like HPLC (referenced for N-Chloromethyl-4-nitrophthalimide) or mass spectrometry are recommended for accurate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.